9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione
Description
9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione is a spirocyclic diketopiperazine derivative characterized by a benzyl substituent at the 9-position and a 2-oxa (ether) group in the spiro ring system. Its molecular framework combines a cyclopentane ring fused with a diketopiperazine core, forming a rigid bicyclic structure. The benzyl group introduces aromaticity and lipophilicity, which can influence biological activity, solubility, and intermolecular interactions such as π-π stacking.
Properties
IUPAC Name |
9-benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-12-9-16(8-11-4-2-1-3-5-11)13(18)14(15-12)6-7-19-10-14/h1-5H,6-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTRAQDNDURUFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12C(=O)N(CC(=O)N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of a benzyl-substituted amine with an oxirane (epoxide) in the presence of a base. The reaction conditions often require controlled temperatures and solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of functional groups with nucleophiles .
Scientific Research Applications
9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural analogs differ in substituents at the 6-, 8-, or 9-positions and variations in the spiro ring system (e.g., 2-oxa vs. unmodified). These modifications impact molecular weight, polarity, and crystallinity:
Key Observations :
Comparison :
- Benzyl-substituted analogs may require additional purification steps due to increased steric hindrance during alkylation.
- Yields for 6-aryl derivatives (50–85%) are generally higher than those for 8- or 9-substituted analogs, reflecting synthetic challenges in sterically crowded positions .
Permeation Enhancement:
- Alaptide demonstrated a 15-fold increase in theophylline permeation within 1 hour and a steady-state enhancement ratio of 2.3 .
- (3S,6S)-3,6-Dimethylpiperazine-2,5-dione showed similar efficacy, suggesting minor substituent changes (methyl vs.
Cytotoxicity:
Crystallographic and Stability Data
- Alaptide : Crystallizes in an orthorhombic system (P2₁2₁2₁) with hydrogen bonding critical to its packing .
- Benzyl-substituted compounds : The bulky aromatic group may disrupt crystalline packing, reducing melting points compared to alaptide (m.p. 73–74°C for 6-phenyl vs. 162°C for 1-phenyl derivatives) .
Biological Activity
9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione is a compound of significant interest due to its unique structural features and potential biological activities. This article focuses on the biological activity of this compound, highlighting relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a spirocyclic structure, which is characteristic of many biologically active molecules. Its chemical formula is C₁₃H₁₅N₂O₂, and it possesses distinct functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 233.27 g/mol |
| Melting Point | Not Available |
| Solubility | Soluble in organic solvents |
| pKa | Not Determined |
Antimicrobial Activity
Research indicates that 9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione exhibits antimicrobial properties against various pathogens. A study conducted by Pendergrass et al. demonstrated that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria at certain concentrations.
Case Study: Antimicrobial Efficacy
In a controlled experiment, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed:
- Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) of 25 µg/mL
- Escherichia coli : MIC of 50 µg/mL
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of 9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione have also been evaluated in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in human cancer cells.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 30 |
The IC50 values indicate that the compound has a promising anticancer activity, particularly against cervical and breast cancer cell lines.
The proposed mechanism of action involves the inhibition of specific enzymes involved in cellular proliferation and survival pathways. The compound may interfere with mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 9-Benzyl-2-oxa-6,9-diazaspiro[4.5]decane-7,10-dione, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves spirocyclic lactam formation via condensation reactions, as seen in analogous spiro compounds (e.g., 2-oxa-spiro[3.4]octane-1,3-dione derivatives). Key steps include:
- Use of benzyl-protected amines and ketones for ring closure.
- Optimization of solvent polarity (e.g., THF or DMF) and temperature (60–80°C) to stabilize intermediates.
- Purification via recrystallization or column chromatography, validated by melting point analysis and HPLC .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves spirocyclic conformation and stereochemistry (e.g., analogous compounds in Acta Crystallographica Section E).
- NMR : ¹H-NMR identifies benzyl protons (δ 7.2–7.4 ppm) and lactam protons (δ 4.0–5.0 ppm). ¹³C-NMR confirms carbonyl (δ 170–180 ppm) and spiro carbon connectivity.
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula .
Q. How should safety protocols be designed for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents.
- Waste Management : Segregate organic waste and neutralize acidic/basic byproducts before disposal .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular dynamics) predict the reactivity and stability of this spirocyclic compound?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze strain energy in the spiro ring.
- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization.
- Solvent Effects : Use COSMO-RS to simulate solvation free energy in polar aprotic solvents .
Q. What strategies resolve contradictions in spectral data or crystallographic findings for this compound?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine X-ray diffraction with solid-state NMR to confirm crystal packing and hydrogen bonding.
- Dynamic Effects : Analyze variable-temperature NMR to detect conformational flexibility in solution.
- Error Analysis : Statistically compare crystallographic R-factors and NMR signal integration discrepancies .
Q. How can factorial design optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Variables : Select factors like temperature, catalyst loading, and substituent electronic effects.
- Design : Use a 2³ factorial matrix to screen conditions for maximum yield and minimal byproducts.
- Response Surface Methodology (RSM) : Model non-linear interactions between variables .
Methodological Framework Integration
Q. How to align experimental research on this compound with theoretical frameworks (e.g., spirocyclic drug design principles)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
